molecular formula C14H14N2O2 B171501 N-(2-aminophenyl)-4-methoxybenzamide CAS No. 103517-57-3

N-(2-aminophenyl)-4-methoxybenzamide

Cat. No. B171501
CAS RN: 103517-57-3
M. Wt: 242.27 g/mol
InChI Key: BDYVCYUXCNZYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminophenyl)-4-methoxybenzamide, also known as APMA, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

N-(2-aminophenyl)-4-methoxybenzamide works by binding to proteases and undergoing a chemical reaction that results in the release of a fluorescent molecule. This allows for the detection and measurement of protease activity in cells and tissues.
Biochemical and Physiological Effects:
N-(2-aminophenyl)-4-methoxybenzamide has been found to have minimal toxicity in cells and has been shown to be stable under a range of conditions. It has also been found to be cell-permeable, allowing for its use in live cell imaging studies.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-aminophenyl)-4-methoxybenzamide in lab experiments include its stability and cell-permeability, as well as its potential as a fluorescent probe for the detection of proteases. However, limitations include the need for specialized equipment for fluorescent detection and the potential for interference from other fluorescent molecules.

Future Directions

For research on N-(2-aminophenyl)-4-methoxybenzamide include the development of new methods for its synthesis and the exploration of its potential for use in the development of new drugs. Additionally, further research is needed to better understand the mechanism of action of N-(2-aminophenyl)-4-methoxybenzamide and its potential applications in the field of protease research.

Scientific Research Applications

N-(2-aminophenyl)-4-methoxybenzamide has been used in scientific research for its potential as a fluorescent probe for the detection of proteases. It has also been studied for its potential use in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's.

properties

CAS RN

103517-57-3

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(2-aminophenyl)-4-methoxybenzamide

InChI

InChI=1S/C14H14N2O2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3,(H,16,17)

InChI Key

BDYVCYUXCNZYRW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using a procedure similar to Example 1C except starting with N-(4-methoxybenzoyl)-2-nitroaniline in ethyl acetate, the title compound was obtained as a white solid (99%); MS(FD): 242.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.